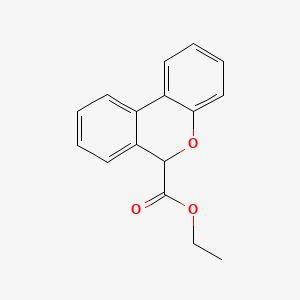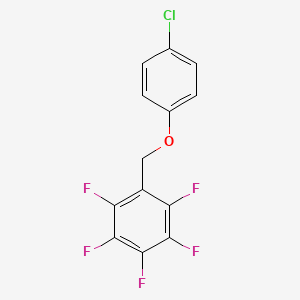
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by a benzene ring substituted with a chlorophenoxy group and five fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a pentafluorobenzene ring. The reaction conditions often require the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing fluorine atoms makes it less reactive.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, DMSO.
Electrophilic Aromatic Substitution: Sulfuric acid, nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions vary widely. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-phenoxy-: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,4-Dichloro-1-((4-chlorophenoxy)methyl)benzene: Contains additional chlorine atoms, which can influence its reactivity and applications.
Uniqueness
The unique combination of a chlorophenoxy group and five fluorine atoms in Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- imparts distinct chemical properties, such as increased stability and resistance to degradation. These features make it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
87001-95-4 |
|---|---|
Formule moléculaire |
C13H6ClF5O |
Poids moléculaire |
308.63 g/mol |
Nom IUPAC |
1-[(4-chlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H6ClF5O/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-4H,5H2 |
Clé InChI |
BFJYSTDWMGWNQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


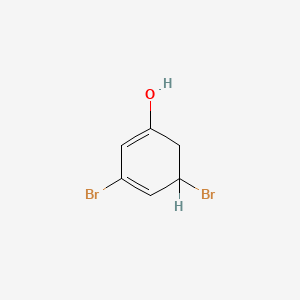

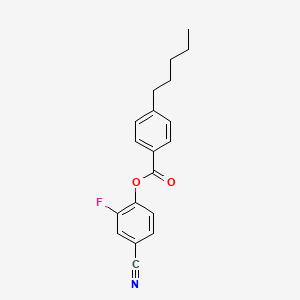
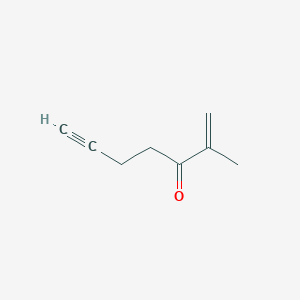
-lambda~2~-stannane](/img/structure/B14417670.png)
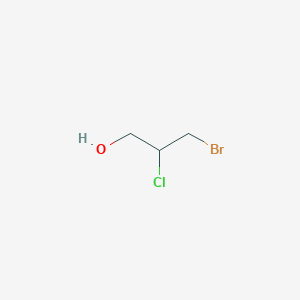
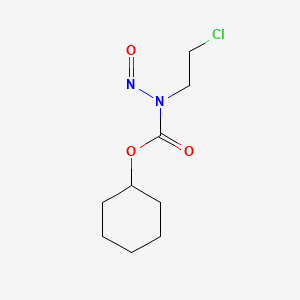
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
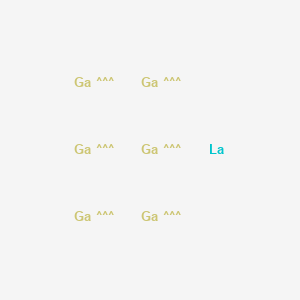

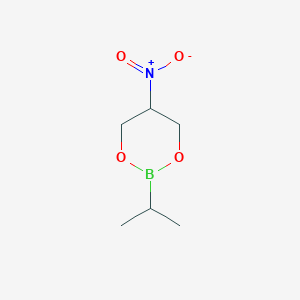
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
